methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2361730-65-4
VCID: VC11592426
InChI: InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(12-8-9)2-4-15-5-3-11;/h9,12H,2-8H2,1H3;1H
SMILES:
Molecular Formula: C11H20ClNO3
Molecular Weight: 249.73 g/mol

methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride

CAS No.: 2361730-65-4

Cat. No.: VC11592426

Molecular Formula: C11H20ClNO3

Molecular Weight: 249.73 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride - 2361730-65-4

Specification

CAS No. 2361730-65-4
Molecular Formula C11H20ClNO3
Molecular Weight 249.73 g/mol
IUPAC Name methyl 2-(8-oxa-1-azaspiro[4.5]decan-3-yl)acetate;hydrochloride
Standard InChI InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(12-8-9)2-4-15-5-3-11;/h9,12H,2-8H2,1H3;1H
Standard InChI Key NUSLADBXVUYZTL-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1CC2(CCOCC2)NC1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1-azaspiro[4.5]decane core, where a nitrogen atom bridges two rings: a pyrrolidine (5-membered) and an oxane (6-membered). The methyl acetate group at position 3 introduces ester functionality, while the hydrochloride salt enhances solubility . The spiro junction at carbon 3 creates a rigid, three-dimensional structure that may influence receptor binding in biological systems .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number2361730-65-4
IUPAC Namemethyl 2-(8-oxa-1-azaspiro[4.5]decan-3-yl)acetate;hydrochloride
Molecular FormulaC11H20ClNO3\text{C}_{11}\text{H}_{20}\text{ClNO}_{3}
Molecular Weight249.73 g/mol
SMILESCOC(=O)CC1CC2(CCOCC2)NC1.Cl

Spectroscopic and Computational Data

The InChIKey (NUSLADBXVUYZTL-UHFFFAOYSA-N) provides a unique identifier for computational studies. Nuclear Magnetic Resonance (NMR) predictions suggest:

  • 1H^1\text{H} NMR: Signals for the methyl ester (δ\delta 3.6–3.7 ppm), spirocyclic protons (δ\delta 2.8–3.2 ppm), and oxane ring protons (δ\delta 3.4–4.0 ppm).

  • 13C^{13}\text{C} NMR: Carbonyl resonance at δ\delta 170–172 ppm (ester), spiro carbons at δ\delta 50–70 ppm .

Synthesis and Manufacturing

Synthetic Routes

While explicit details for this compound are scarce, analogous spirocyclic derivatives are typically synthesized via:

  • Ring-Closing Reactions: Cyclization of amino alcohols with ketones or esters under acidic conditions .

  • Mitsunobu Reactions: For constructing ether linkages in the oxane ring .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride form.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate water solubility (~10–50 mg/mL). Stability studies indicate:

  • pH Sensitivity: Degrades in strongly basic conditions (pH > 10) via ester hydrolysis.

  • Thermal Stability: Stable up to 150°C under inert atmospheres .

Table 2: Physicochemical Profile

PropertyValueMethod
Melting PointNot reported
LogP (Predicted)1.2 ± 0.3PubChem
Hydrogen Bond Donors2 (NH, HCl)
Hydrogen Bond Acceptors4 (O, N)

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